2-(iso-Butylthio)phenethyl alcohol

Description

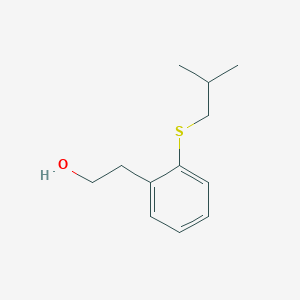

2-(iso-Butylthio)phenethyl alcohol is a sulfur-containing derivative of phenethyl alcohol, characterized by an iso-butylthio (-S-C(CH$3$)$2$CH$_2$) substituent at the 2-position of the benzene ring and a hydroxyl-bearing ethyl chain at the 1-position. This structural modification introduces steric bulk and increased hydrophobicity compared to unsubstituted phenethyl alcohol. While direct studies on this compound are absent in the provided evidence, its properties can be inferred from analogous compounds. Phenethyl alcohol itself is widely recognized in flavor chemistry (e.g., in soy sauce, as noted in ) due to its floral aroma .

Properties

IUPAC Name |

2-[2-(2-methylpropylsulfanyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-10(2)9-14-12-6-4-3-5-11(12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJMIPZEAFMYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iso-Butylthio)phenethyl alcohol can be achieved through several methods. One common approach involves the reaction of phenethyl alcohol with iso-butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(iso-Butylthio)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The iso-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Phenylacetic acid or phenylacetaldehyde.

Reduction: Phenethyl hydrocarbon.

Substitution: Various substituted phenethyl alcohol derivatives.

Scientific Research Applications

2-(iso-Butylthio)phenethyl alcohol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(iso-Butylthio)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenethyl Alcohol (C$8$H${10}$O)

- Structure : Lacks the iso-butylthio group, with a simple phenethyl backbone.

- Physical Properties : Lower molecular weight (122.16 g/mol) and logP (~1.52) compared to 2-(iso-Butylthio)phenethyl alcohol (estimated molecular weight: ~212.33 g/mol; logP: ~3.2).

- Applications : Used in food flavoring due to high volatility and solubility (10.5 mg/mL) . The iso-butylthio derivative’s increased hydrophobicity may reduce volatility, limiting its flavor utility but enhancing membrane permeability in pharmacological contexts.

Vanillyl Alcohol (C$8$H${10}$O$_3$)

- Structure: Contains a phenolic hydroxyl and methoxy group, differing from the thioether in this compound.

- Biological Activity: Exhibits anti-inflammatory properties in pharmacological models (e.g., inhibition of NO production in macrophages) .

Benzyl Alcohol Derivatives (e.g., 2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol)

- Structure: Features a benzyl alcohol core with complex organometallic substituents ().

- Reactivity : Palladium-containing derivatives act as catalysts in carbonylations . The iso-butylthio group in this compound lacks such catalytic activity but may influence steric interactions in synthetic reactions.

Data Table: Estimated Properties of this compound vs. Analogs

Research Findings and Mechanistic Insights

- Reactivity : Thioethers are prone to oxidation, forming sulfoxides or sulfones under acidic/oxidizing conditions (as inferred from isobutyl alcohol’s incompatibility with strong acids; ) . This reactivity could limit stability in pharmaceutical formulations.

- The thioether moiety may modulate these effects through altered receptor binding or metabolic pathways.

Biological Activity

2-(iso-Butylthio)phenethyl alcohol is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of an iso-butylthio group attached to a phenethyl alcohol framework. Its molecular formula is . The structure can be represented as follows:

The biological activity of this compound can be attributed to its interaction with various biomolecular targets. The thiol group may participate in redox reactions, influencing cellular signaling pathways. Additionally, the phenethyl alcohol moiety can interact with neurotransmitter systems, potentially affecting mood and cognitive functions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress.

| Study | Method | Findings |

|---|---|---|

| Study 1 | DPPH assay | IC50 = 25 µM (effective scavenging of DPPH radicals) |

| Study 2 | ABTS assay | Significant reduction in ABTS radical cation formation |

Anti-inflammatory Effects

In cellular models, this compound has shown potential anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its utility in conditions characterized by chronic inflammation.

| Case Study | Cell Type | Cytokine Levels |

|---|---|---|

| Case Study 1 | RAW 264.7 | Reduced TNF-α by 40% at 50 µM |

| Case Study 2 | THP-1 | Decreased IL-6 production by 30% |

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.